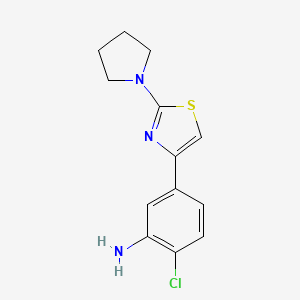
2-Chloro-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺是一种杂环化合物,其特征在于噻唑环被吡咯烷基团和氯苯胺部分取代。该化合物因其潜在的生物活性及其在科学研究各个领域的应用而受到关注。
准备方法
合成路线和反应条件
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的合成通常涉及噻唑环的形成,然后引入吡咯烷基团和氯苯胺基团。一种常见的方法是使2-氨基噻唑在适当条件下与吡咯烷反应以形成所需产物。 反应条件通常包括使用诸如二氯甲烷之类的溶剂和诸如路丁之类的催化剂 .
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流反应器和自动化系统以确保一致的质量和产量。
化学反应分析
反应类型
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺可以发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等试剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 可以使用亲核取代反应将氯基团替换为其他官能团。
常用试剂和条件
氧化: 过氧化氢在催化剂存在下。
还原: 甲醇中的硼氢化钠。
取代: 水溶液中的氢氧化钠。
形成的主要产物
氧化: 形成相应的亚砜或砜。
还原: 形成胺或醇。
取代: 形成各种取代的噻唑衍生物。
科学研究应用
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的抗菌和抗真菌特性.
医学: 探索其在药物开发中的潜在用途,特别是其生物活性。
工业: 用于开发新材料和化学工艺。
作用机制
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性并导致各种生物效应。 确切的途径和靶标取决于具体的应用和正在研究的生物系统 .
相似化合物的比较
类似化合物
2-氯-5-硝基苯基(吡咯烷-1-基)甲酮: 类似结构,但具有硝基而不是噻唑环.
2,4-二取代噻唑: 具有类似噻唑环但具有不同取代基的化合物.
独特性
2-氯-5-(2-(吡咯烷-1-基)噻唑-4-基)苯胺因其噻唑环、吡咯烷基团和氯苯胺部分的组合而独一无二。这种独特的结构有助于其独特的化学和生物学特性,使其成为各种研究应用的有价值的化合物。
属性
分子式 |
C13H14ClN3S |
|---|---|
分子量 |
279.79 g/mol |
IUPAC 名称 |
2-chloro-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C13H14ClN3S/c14-10-4-3-9(7-11(10)15)12-8-18-13(16-12)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,15H2 |
InChI 键 |
QEKFBJUSMHPUDI-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11796850.png)
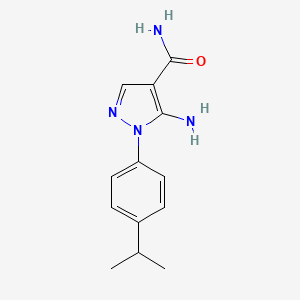
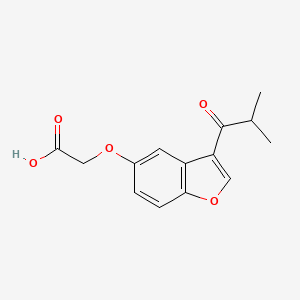
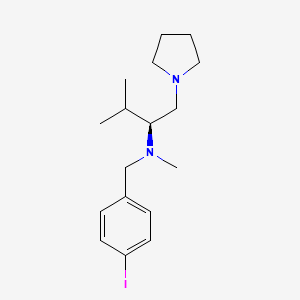



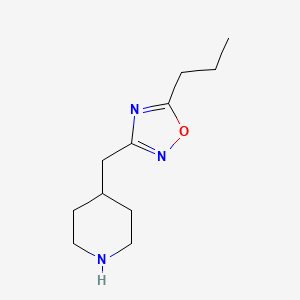
![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
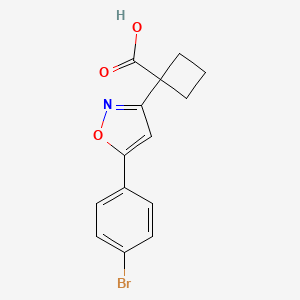
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)
![7-Bromo-2-(methylthio)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11796923.png)


